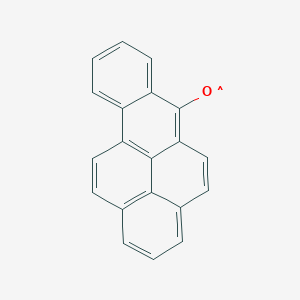

6-Oxybenzo(a)pyrene

Description

Properties

InChI |

InChI=1S/C20H11O/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHJRQIADWAMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2[O])C=CC5=CC=CC(=C54)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943203 | |

| Record name | (Benzo[pqr]tetraphen-6-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20928-82-9 | |

| Record name | 6-Oxybenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Benzo[pqr]tetraphen-6-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Biotransformation Pathways of 6 Oxybenzo a Pyrene

Enzymatic Formation of 6-Oxybenzo(a)pyrene Radical

The enzymatic conversion of Benzo(a)pyrene (B[a]P) into its 6-oxy radical derivative is a critical step in its metabolic activation. This biotransformation is primarily mediated by two major enzyme systems: Cytochrome P450 monooxygenases and peroxidases, which are found in various tissues, including the liver. researchgate.netacs.org

Role of Cytochrome P450 Enzymes in Benzo(a)pyrene Oxidation

The Cytochrome P450 (CYP) super family of enzymes, particularly isoforms like CYP1A1 and CYP1B1, are central to the initial oxidation of B[a]P. researchgate.netmdpi.com These enzymes catalyze the mono-oxygenation of B[a]P to produce a range of primary metabolites, including epoxides, phenols, and quinones. researchgate.netnel.edu The formation of phenolic derivatives, such as 3-hydroxybenzo[a]pyrene and the precursor to the 6-oxy radical, 6-hydroxybenzo[a]pyrene (B1212588) (6-OH-B[a]P), is a key outcome of CYP-mediated metabolism. nih.govnih.gov While CYP1A1 is considered the most active enzyme in B[a]P oxidation, other isoforms like CYP1A2 and CYP3A4 also contribute, particularly in the human liver where CYP1A1 levels can be low. nel.edunih.gov The oxidation process transforms the relatively inert B[a]P into more reactive molecules that can undergo further transformations. researchgate.net

Contributions of Peroxidase Systems to Radical Generation

Peroxidase enzymes, such as prostaglandin (B15479496) H synthase (PHS), offer an alternative pathway for the bioactivation of B[a]P. nih.gov These enzymes catalyze the oxidation of substrates using hydrogen peroxide or other peroxides. researchgate.netsci-hub.se In the context of B[a]P metabolism, peroxidases can mediate a one-electron oxidation, leading directly to the formation of radical cations. nih.govcapes.gov.br Research has demonstrated that B[a]P-initiated oxidation of DNA and proteins can be abolished by inhibitors of both peroxidases and P450 enzymes, highlighting the role of peroxidase-dependent bioactivation. nih.gov This pathway is significant as it can generate reactive species, contributing to the formation of radicals like this compound. nih.gov

Identification of Enzymatic Intermediates and Pathways

The enzymatic formation of the this compound radical proceeds through a multi-step pathway involving specific intermediates. A free radical, identified as the this compound radical, is produced when B[a]P is incubated with liver microsomes. researchgate.net The critical precursor in this pathway is 6-hydroxybenzo(a)pyrene (6-OH-B[a]P). nih.govresearchgate.net This metabolite is formed by the initial oxidation of B[a]P and is subsequently oxidized in a one-electron step to yield the this compound radical. acs.orgepa.gov This radical is a reactive species capable of covalent binding to biological macromolecules. researchgate.net

| Enzyme System | Initial Substrate | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Cytochrome P450 (e.g., CYP1A1, CYP1B1) | Benzo(a)pyrene | 6-hydroxybenzo(a)pyrene | This compound radical | researchgate.netresearchgate.netnih.gov |

| Peroxidases (e.g., Prostaglandin H Synthase) | Benzo(a)pyrene | Benzo(a)pyrene radical cation, 6-hydroxybenzo(a)pyrene | This compound radical | nih.govcapes.gov.br |

Non-Enzymatic Formation Mechanisms

Beyond cellular enzymes, the this compound radical can also be generated through non-enzymatic chemical reactions. These processes include autoxidation of hydroxylated precursors and direct chemical oxidation of the parent B[a]P molecule.

Autoxidation Processes of Hydroxybenzo(a)pyrene Derivatives

The metabolite 6-hydroxybenzo(a)pyrene is notably unstable and can undergo autoxidation in aqueous solutions. epa.govacs.org During this process, 6-OH-B[a]P is oxidized, leading to the formation of the this compound radical, which is considered a likely obligatory intermediate. researchgate.netepa.gov This autoxidation reaction consumes oxygen and produces hydrogen peroxide and other reactive oxygen species. epa.gov The ultimate stable products of this reaction are the 1,6-, 3,6-, and 6,12-benzo[a]pyrene diones. epa.gov The isolated this compound radical itself also undergoes autoxidation to yield the same dione (B5365651) products. epa.gov

Radical Generation from Chemical Oxidation of Benzo(a)pyrene

The this compound radical can be generated through direct chemical oxidation of its precursors. The oxidation of 6-OH-B[a]P in benzene (B151609) using an aqueous solution of potassium ferricyanide (B76249) (K3Fe(CN)6) can quantitatively produce the this compound radical, which can be isolated if oxygen is excluded. researchgate.netepa.gov Additionally, certain environmental agents can catalyze this reaction; for instance, crocidolite asbestos (B1170538) has been shown to catalyze the oxidation of 6-OH-B[a]P to the this compound radical. nih.gov Furthermore, one-electron oxidation of the parent B[a]P molecule by chemical oxidants is another pathway that can lead to quinone formation, proceeding through radical cation intermediates. capes.gov.br

| Process | Starting Material | Condition/Reagent | Product | Reference |

|---|---|---|---|---|

| Autoxidation | 6-hydroxybenzo(a)pyrene | Aqueous buffer-ethanol solution | This compound radical (intermediate) | epa.govacs.org |

| Chemical Oxidation | 6-hydroxybenzo(a)pyrene | Potassium ferricyanide (K3Fe(CN)6) | This compound radical | researchgate.netepa.gov |

| Catalyzed Oxidation | 6-hydroxybenzo(a)pyrene | Crocidolite asbestos | This compound radical | nih.gov |

Environmental Precursor Transformations and Derivative Genesis of this compound

This compound, also known as benzo(a)pyren-6-one, is an oxygenated derivative of the potent polycyclic aromatic hydrocarbon (PAH) Benzo(a)pyrene. ontosight.ai Its presence and behavior in the environment are intrinsically linked to the formation and subsequent transformation of its parent compound. The genesis of this compound involves complex processes that begin with the environmental release of its precursors, followed by various chemical and biological transformations in different environmental compartments.

Incomplete Combustion Byproducts and Environmental Presence

The primary pathway for the introduction of this compound's precursor, Benzo(a)pyrene (B[a]P), into the environment is through the incomplete combustion of organic materials. ontosight.aiepa.govnih.gov These processes are widespread, stemming from both anthropogenic (human-made) and natural sources. Industrial activities, vehicle emissions, and residential heating are significant contributors to PAH levels in the atmosphere. epa.govmdpi.com Natural events such as forest and grassland fires also release substantial quantities of these compounds. ontosight.ainoaa.gov

Once released, B[a]P and its derivatives are distributed throughout the environment. Due to their low water solubility and lipophilic (fat-loving) nature, they tend to adsorb strongly to particulate matter in the air, soil, and sediments. ontosight.aiepa.govepa.gov This characteristic contributes to their persistence and accumulation in various environmental matrices. ontosight.ai High molecular weight PAHs like B[a]P are primarily found adsorbed on particulate matter in the air. nih.gov this compound can be formed directly through these combustion processes or as a subsequent transformation product of B[a]P in the environment. ontosight.ai

Table 1: Environmental Sources of Benzo(a)pyrene from Incomplete Combustion This table outlines the primary sources that release Benzo(a)pyrene, the precursor to this compound, into the environment.

| Source Category | Specific Examples | Relevant Citations |

| Industrial Processes | Coke ovens, asphalt (B605645) processing, gas manufacturing plants, dye and plastic production. | epa.govresearchgate.net |

| Vehicular Emissions | Exhaust from gasoline and diesel engines. | nih.govepa.gov |

| Residential/Domestic | Coal, oil, and wood-burning stoves and furnaces; cigarette smoke; charcoal-broiled foods. | nih.govepa.govmdpi.com |

| Waste Incineration | Burning of municipal and industrial waste. | epa.gov |

| Natural Fires | Forest fires, grassland fires, volcanic eruptions. | ontosight.aimdpi.com |

Microbial and Abiotic Transformations in Environmental Matrices

In the environment, Benzo(a)pyrene undergoes various transformations that can lead to the formation of this compound and other derivatives. These transformations are driven by both abiotic (non-biological) and microbial (biological) processes.

Abiotic Transformations: Photooxidation is a key abiotic process affecting PAHs. scialert.net When exposed to sunlight, particularly in the atmosphere or on surface soils, B[a]P can be oxidized, leading to the formation of oxygenated derivatives. ontosight.ai However, the effectiveness of photooxidation is limited once the compounds seep into deeper soil layers or are buried in sediments, away from light. scialert.net

Microbial Transformations: Microorganisms play a critical role in the breakdown and transformation of PAHs in soil and sediment. mdpi.comscialert.net This process, known as biodegradation, is a major pathway for the environmental alteration of B[a]P. mdpi.com Certain communities of bacteria and fungi have evolved enzymatic systems to utilize PAHs as a source of carbon and energy. scialert.net

The initial step in the aerobic microbial degradation of B[a]P often involves enzymes called oxygenases, such as dioxygenases and monooxygenases. mdpi.comresearchgate.netmdpi.com These enzymes introduce oxygen atoms into the stable aromatic ring structure, making it less stable and susceptible to further breakdown. scialert.net This oxidation leads to the formation of various intermediate metabolites, including phenols, dihydrodiols, and quinones. mdpi.com this compound is a ketone, a type of oxidized derivative closely related to quinones, and its formation is consistent with these metabolic pathways. epa.govmdpi.com The formation of a 6-oxobenzo[a]pyrene radical has been observed in biological systems, indicating a pathway for its genesis from B[a]P. acs.org

Several bacterial genera are known for their ability to degrade PAHs. Research has identified species of Pseudomonas and Sphingomonas as key players in the degradation of Benzo(a)pyrene in contaminated soils. mdpi.com

Table 2: Examples of Microorganisms Involved in Benzo(a)pyrene Degradation This table lists some of the microbial genera that have been identified as capable of degrading Benzo(a)pyrene, the precursor to this compound.

| Microbial Genus | Environment | Key Enzyme Type | Relevant Citations |

| Pseudomonas | Contaminated Soil | Dioxygenase | mdpi.comcsic.es |

| Sphingomonas | Contaminated Soil | Dioxygenase | mdpi.com |

| Bacillus | Contaminated Soil | Oxygenase | researchgate.net |

| Rhodococcus | Forest Soil | Oxygenase/Hydroxylase | mdpi.com |

| Phanerochaete | Forest Soil | Peroxidase | mdpi.com |

Molecular Interactions and Biochemical Mechanisms

Interaction with Deoxyribonucleic Acid (DNA)

6-Oxybenzo(a)pyrene, particularly in its radical form, engages with DNA through a multifaceted process that includes the formation of covalent adducts and non-covalent binding. These interactions can lead to significant alterations in the structure and, consequently, the function of the DNA molecule.

Metabolically activated forms of benzo(a)pyrene derivatives, such as diol epoxides, are known to be highly reactive and can form stable covalent bonds with nucleobases in DNA. researchgate.net This process, known as adduct formation, results in a structural modification of the DNA that can interfere with replication and transcription. researchgate.net The formation of these bulky chemical adducts is a critical mechanism of DNA damage. researchgate.net

Research has consistently shown a distinct preference for covalent binding to specific sites within the DNA molecule. The guanine base is a primary target for adduction by benzo(a)pyrene metabolites. researchgate.netnih.govnih.gov Specifically, the radical form of this compound has been shown to bind covalently, with the primary site of introduction being the guanine base. nih.gov The electrophilic nature of benzo(a)pyrene diol epoxide (BPDE), a metabolite, makes it susceptible to nucleophilic attack from DNA, with guanine being a chief site for this reaction, typically at the N2 position. nih.gov While guanine is the major site, adducts with other bases, such as adenine, have also been observed with related compounds like 6-methylbenzo[a]pyrene. nih.gov

| Compound/Derivative | Primary Target Base | Specific Binding Site | Reference |

|---|---|---|---|

| This compound radical | Guanine | Not specified | nih.gov |

| Benzo(a)pyrene diol epoxide (BPDE) | Guanine | N2 position | nih.gov |

| 6-Methylbenzo[a]pyrene | Guanine | N7 and N2 positions | nih.govnih.gov |

| 6-Methylbenzo[a]pyrene | Adenine | N1, N3, and N7 positions | nih.gov |

The covalent attachment of a bulky molecule like this compound to a DNA base results in a significant structural distortion of the DNA double helix. researchgate.net The adduct locally separates the two DNA strands and can block the processes of transcription and replication. researchgate.net The formation of a covalent bond between the this compound radical and a guanine base induces a twist in the plane of the adducted base relative to the other bases in the DNA structure. nih.gov This distortion is a key feature of the damage inflicted by such adducts. Characterization techniques such as high-pressure liquid chromatography and mass spectrometry are crucial for identifying and quantifying these adducts in biological samples. nih.govfrontiersin.org

Beyond covalent modifications, this compound and related compounds can interact with DNA through non-covalent forces. These interactions, while not involving permanent chemical bonds, can still significantly influence the structure and stability of DNA. These non-covalent complexes are often precursors to covalent adduct formation and are stabilized by forces such as hydrogen bonds and π-stacking interactions. nih.gov

Non-covalent interactions can alter the conformation of the DNA helix. Benzo(a)pyrene is known to act as a DNA intercalator, inserting itself between the adjacent base pairs of the DNA double helix. mdpi.comresearchgate.net This intercalation can lead to local structural changes, including the unwrapping and extension of the DNA strands. mdpi.com The insertion of the molecule into the DNA structure can increase the thermal melting temperature of the DNA, indicating a promotion of the stability of the double helix structure. researchgate.net Even transient physical contact, such as the adsorption of the this compound radical to the DNA surface, is thought to cause a tilting of the local base-pairs due to hydrophobic interactions. nih.gov

| Type of Interaction | Compound | Observed Effect on DNA Conformation | Reference |

|---|---|---|---|

| Intercalation | Benzo(a)pyrene | Increased stability of double helix, increased melting temperature | researchgate.net |

| Intercalation | Benzo(a)pyrene | Unwrapping and extension of DNA double strands | mdpi.com |

| Physical Adsorption | This compound radical | Tilting of local base-pairs | nih.gov |

| Covalent Binding | This compound radical | Twist of the guanine base plane | nih.gov |

The interaction between the this compound radical and DNA can also occur through physical binding that appears to be transient. nih.gov This type of interaction is characterized as adsorption at the external surface of the DNA molecule. nih.gov This surface interaction is described as being "simply contact in character," driven primarily by hydrophobic forces between the compound and the DNA molecule. nih.gov

Impact on DNA Replication and Integrity

Metabolites of benzo(a)pyrene, including its oxygenated derivatives, are known to form covalent adducts with DNA, which can significantly compromise DNA integrity and hinder replication. These reactive metabolites, particularly diol epoxides, exhibit a high affinity for DNA and can bind covalently to nucleobases, with a notable preference for guanine residues. researchgate.net The formation of these bulky adducts distorts the DNA double helix, leading to localized separation of the DNA strands. researchgate.net This structural alteration can physically obstruct the progression of DNA polymerase, thereby blocking both transcription and replication processes. researchgate.net

Research has demonstrated that benzo[a]pyrene (B130552) diol epoxide (BPDE) adducts form at specific guanine positions within the p53 tumor suppressor gene. These sites of preferential adduction correspond to major mutational hotspots observed in human lung cancers, suggesting a direct etiological link between the formation of these DNA adducts and carcinogenesis. The presence of these adducts can lead to transcriptional repression of essential DNA repair genes, such as those involved in mismatch repair (MMR) and homologous recombination (HR), further impairing the cell's ability to maintain genomic stability.

The inhibitory effect of these adducts on DNA synthesis has been studied in vitro. Benzo(a)pyrene adducts have been shown to inhibit the extension of a primer by DNA polymerase, effectively stalling the replication fork. The degree of inhibition can depend on the specific stereochemistry of the adduct.

Table 1: Impact of Benzo(a)pyrene Adducts on DNA Integrity

| Feature | Description | Source |

|---|---|---|

| Adduct Formation | Covalent binding of reactive metabolites to DNA, primarily at guanine residues. | researchgate.net |

| Structural Distortion | Formation of bulky adducts distorts the DNA double helix and separates strands. | researchgate.net |

| Replication Blockage | Adducts physically obstruct DNA polymerase, inhibiting DNA replication. | researchgate.net |

| Transcriptional Repression | Downregulation of mismatch repair (MMR) and homologous recombination (HR) genes. | |

| Mutational Hotspots | Adducts form at specific codons in the p53 gene, corresponding to cancer mutations. |

Interactions with Other Biomolecules

Metabolites of benzo(a)pyrene have been shown to covalently bind to a variety of cellular proteins, forming protein adducts. Studies using radiolabeled benzo(a)pyrene have revealed that a significant portion of the covalently bound radioactivity within cells is associated with proteins. nih.gov These interactions are not random; specific proteins are targeted. For instance, in the nucleus, metabolites have been found to bind to chromatin proteins, with a notable association with histones H3 and H2B. nih.gov

In the cytosol, metabolites of benzo(a)pyrene have been shown to bind to specific polypeptides. nih.gov Two of these target proteins have been identified as subunits of glutathione S-transferase B, an enzyme involved in detoxification pathways. nih.gov The formation of these protein adducts can potentially alter the structure and function of the affected proteins, thereby modulating their cellular activities. The extent of this binding is influenced by the metabolic activation of benzo(a)pyrene, with microsomes from 3-methylcholanthrene-treated rats showing more extensive binding to cytosolic proteins. nih.gov

The lipophilic nature of benzo(a)pyrene and its derivatives facilitates their interaction with and passage through cellular membranes. The uptake of benzo(a)pyrene into cells is thought to occur via passive diffusion. Once within the membrane, these molecules can interact with the lipid bilayer and membrane-associated proteins.

Fluorescence studies have been employed to quantify the binding of benzo(a)pyrene to isolated cell surface membranes. These studies have determined the binding capacity and dissociation constants for these interactions. The cellular environment can influence these interactions; for example, the rate of benzo(a)pyrene uptake per cell is significantly higher in cultures with low cell densities compared to confluent monolayers. The presence of serum in the culture medium can reduce the rate of uptake. These findings highlight the dynamic nature of the interaction between benzo(a)pyrene derivatives and cellular membrane systems.

This compound, particularly in its radical form, has been shown to interact with small molecules like caffeine. Electron spin resonance (ESR) spectral evidence indicates that crystals of the this compound free radical can be solubilized in aqueous solutions of caffeine, where the radicals exist as dispersed monomers associated with caffeine.

Nuclear magnetic resonance (NMR) studies have provided further insight into the structure of this complex. The interaction between this compound and caffeine involves a stacking arrangement. It has been proposed that a 1:2 complex is formed, where a this compound molecule is sandwiched between two caffeine molecules in a parallel arrangement. This association involves a degree of intermolecular charge transfer from the radical to the caffeine molecule.

Mechanisms of Reactive Oxygen Species (ROS) Generation

Benzo(a)pyrene quinones, which are derivatives of this compound, are known to generate reactive oxygen species (ROS) through redox cycling. This process involves the enzymatic reduction of the quinone to a hydroquinone by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1).

These hydroquinones can then undergo autooxidation, a process that involves the transfer of electrons to molecular oxygen in a stepwise manner. This leads to the formation of a semiquinone radical and superoxide anion (O₂⁻). The semiquinone can be further oxidized back to the quinone, generating another molecule of superoxide anion. The superoxide anion can then be converted to hydrogen peroxide (H₂O₂) and other reactive oxygen species. This continuous cycle of reduction and oxidation, known as redox cycling, results in the sustained production of ROS, which can lead to oxidative stress and cellular damage.

Induction of Oxidative Stress Pathways

The metabolic activation of benzo(a)pyrene (B[a]P) can lead to the formation of various reactive intermediates, including oxidized species at the carbon 6 position, which are pivotal in the induction of cellular oxidative stress. One significant pathway is the single-electron oxidation of B[a]P, often catalyzed by cytochrome P450 (CYP) or peroxidase enzymes, which generates a radical cation located at carbon 6. mdpi.comnih.gov This radical cation is a key player in the free-radical mechanism of B[a]P's toxicity. nih.gov

Another critical mechanism involves the formation of benzo[a]pyrene-diones (quinones), which can be generated via CYP450 peroxidase activity. nih.gov These quinones, such as B[a]P-7,8-quinone, are capable of redox cycling. mdpi.comnih.gov In this process, the quinone is reduced to a hydroquinone, which can then be reoxidized, a reaction that generates reactive oxygen species (ROS). mdpi.com This continuous cycle of reduction and oxidation establishes a state of oxidative stress within the cell, characterized by an overabundance of ROS such as superoxide anions. mdpi.comnih.gov

The accumulation of ROS disrupts the cellular redox balance and can damage cellular components, including lipids and proteins. mdpi.com This cellular stress triggers the activation of specific signaling pathways designed to mitigate the damage. Key pathways activated in response to B[a]P-induced oxidative stress include:

The Nrf2-ARE Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a primary regulator of the cellular antioxidant response. nih.govresearchgate.net Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various protective genes. nih.gov Studies have shown that B[a]P exposure upregulates Nrf2 and its downstream target, Heme oxygenase-1 (HO-1), while downregulating its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov This activation aims to restore redox homeostasis by boosting the expression of antioxidant and detoxification enzymes. researchgate.netnih.gov

The NF-κB Pathway: B[a]P-induced oxidative stress can also activate the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov This pathway is central to the cellular inflammatory response. Activation of NF-κB in response to B[a]P has been observed in various cell types, including human vascular endothelial cells, leading to the release of inflammatory cytokines. nih.gov

The induction of these pathways underscores the cellular response to the damage initiated by oxidized B[a]P metabolites. The table below summarizes findings on the effect of B[a]P on markers of oxidative stress and related pathway components in different cell models.

| Cell Model | Observation | Associated Pathway | Reference |

|---|---|---|---|

| Rat Lung Cancer Model | Increased levels of malondialdehyde (MDA), decreased superoxide dismutase (SOD) and reduced glutathione (GSH). | Nrf2/Keap1 | nih.gov |

| Human Endothelial Progenitor Cells (EPCs) | Inhibition of proliferation, migration, and adhesion mediated by oxidant stress. | NF-κB | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Induced oxidative stress and release of inflammatory cytokines. | AhR and NF-κB | nih.gov |

| U1 Macrophages | Significant increase in ROS production after 24 and 48 hours of exposure. | Oxidative Stress | plos.org |

Enzymatic Detoxification and Repair Mechanisms

Role of Glutathione S-Transferases and Other Phase II Enzymes

The cellular defense against reactive metabolites of B[a]P, including oxidized forms like quinones, heavily relies on Phase II detoxification enzymes. mdpi.com These enzymes catalyze conjugation reactions, converting the reactive, hydrophobic metabolites into more hydrophilic, less toxic, and easily excretable forms. mdpi.com Key among these are the Glutathione S-Transferases (GSTs). nih.gov

GSTs catalyze the conjugation of reduced glutathione (GSH) to a wide array of electrophilic xenobiotics, including the reactive epoxides, diol epoxides, and diones of B[a]P. nih.gov This process effectively neutralizes their reactivity, preventing them from binding to critical cellular macromolecules like DNA. nih.gov The expression and activity of several GST isoforms are induced upon exposure to B[a]P as part of the adaptive cellular response mediated by the Nrf2 pathway. nih.govnih.gov

Research using activity-based protein profiling in murine models has identified several GST enzymes whose activity is significantly increased following B[a]P exposure. This highlights the specific role these enzymes play in the detoxification cascade. nih.gov Other important Phase II enzymes involved in the detoxification of B[a]P metabolites include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which conjugate glucuronic acid and sulfate (B86663) groups, respectively, primarily to hydroxylated B[a]P metabolites. mdpi.comnih.gov

The table below presents research findings on the induction of specific GST isozymes in response to B[a]P exposure.

| GST Isozyme | Response to B[a]P Exposure | Experimental System | Reference |

|---|---|---|---|

| GSTA2 | Increased activity | Murine Hepatic Tissue | nih.gov |

| GSTM1 | Increased activity | Murine Hepatic Tissue | nih.gov |

| GSTM2 | Increased activity | Murine Hepatic Tissue | nih.gov |

| GSTM4 | Increased activity | Murine Hepatic Tissue | nih.gov |

| GSTM6 | Increased activity | Murine Hepatic Tissue | nih.gov |

| GSTP1 | Increased activity | Murine Hepatic Tissue | nih.gov |

| GSTA4 | Decreased activity with increasing dose | Murine Hepatic Tissue | nih.gov |

DNA Repair Pathway Modulation by this compound Adducts

When detoxification mechanisms are overwhelmed, reactive B[a]P metabolites can covalently bind to DNA, forming DNA adducts. The radical cation formed at carbon 6 of B[a]P is particularly noted for its ability to form unstable adducts with guanine (at carbon C8 and nitrogen N7) and adenine (at nitrogen N7). mdpi.com These adducts can lead to the creation of apurinic sites in the DNA, which are lesions that can disrupt transcription and replication. mdpi.com

The most well-characterized B[a]P-derived adduct is formed by its diol epoxide metabolite, BPDE, which binds to guanine to form a bulky lesion known as BPDE-N2-dG. nih.govresearchgate.net These bulky adducts cause significant distortion of the DNA double helix structure. researchgate.netmdpi.com The primary cellular mechanism for removing such bulky lesions is the Nucleotide Excision Repair (NER) pathway. researchgate.netmdpi.com The NER pathway recognizes the helical distortion, excises a short single-stranded DNA segment containing the adduct, and synthesizes a new, correct strand. researchgate.net

The formation and repair of these adducts are critical determinants of the genotoxic outcome of B[a]P exposure. The efficiency of repair can vary depending on the specific adduct, its location in the genome, and the cellular context. nih.gov

Advanced Analytical Methodologies for 6 Oxybenzo a Pyrene and Its Metabolites

Chromatographic Techniques

Chromatographic methods are foundational for separating complex mixtures, enabling the isolation and subsequent detection of specific analytes like 6-OH-BaP.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a widely utilized technique for the analysis of PAHs and their hydroxylated metabolites due to its high sensitivity and selectivity for fluorescent compounds cdc.govpsu.edunih.govresearchgate.net. For 6-OH-BaP and its related metabolites, HPLC-FLD methods are often employed to separate these compounds from complex biological matrices such as urine or bile nih.govresearchgate.netuzh.chnih.gov.

Research has demonstrated the capability of HPLC-FLD to quantify various hydroxylated benzo[a]pyrene (B130552) metabolites. For instance, a method for 3-hydroxybenzo[a]pyrene achieved detection limits as low as 6 ng/L in urine nih.govresearchgate.net. While specific quantitative data for 6-OH-BaP using HPLC-FLD directly from the provided literature is limited, the established sensitivity and selectivity of this technique for similar hydroxylated PAHs suggest its efficacy for 6-OH-BaP analysis cdc.govpsu.edu. The method typically involves enzymatic hydrolysis to release conjugated metabolites, followed by extraction and separation on reversed-phase columns, with fluorescence detection set at excitation and emission wavelengths optimized for PAHs psu.educapes.gov.br.

Table 1: HPLC-FLD Performance Metrics for Benzo[a]pyrene Metabolites

| Analyte | Detection Limit (approx.) | Matrix | Recovery (%) | Precision (RSD) | Reference |

| 3-hydroxybenzo[a]pyrene | 6-8 ng/L | Urine | 102-124 | 4.0-9.0% | nih.govresearchgate.net |

| 1-hydroxypyrene | 0.45 nmol/L | Urine | Not reported | Not reported | cdc.gov |

| Benzo[a]pyrene metabolites | 2-6.5 pg/mg | Microalgae | 38-74 | < 7.36% | capes.gov.br |

| 3-hydroxybenzo[a]pyrene | 100 pg/L | Urine | Not reported | Not reported | uzh.ch |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique employed for the identification and quantification of PAHs and their metabolites, particularly when coupled with derivatization to enhance volatility and thermal stability cdc.govnih.govresearchgate.net. GC-MS has been developed for the simultaneous determination of multiple urinary monohydroxy metabolites of PAHs, including compounds structurally related to 6-OH-BaP nih.govresearchgate.nethpst.cz.

A study developing a GC/MS method for urinary monohydroxy metabolites of PAHs successfully quantified twelve compounds, including 3-hydroxybenzo[a]pyrene, albeit with some metabolites being below the limit of quantification in exposed individuals nih.gov. GC-MS/MS methods have demonstrated exceptionally low limits of quantification (LOQs) for various hydroxylated PAH metabolites, often in the parts-per-trillion (ppt) range, with high recoveries and precision hpst.cz. While direct GC-MS analysis of 6-OH-BaP might require specific derivatization strategies due to its polarity, the technique is well-established for analyzing a broad spectrum of PAH metabolites in environmental and biological samples cdc.govpsu.eduresearchgate.net.

Table 2: GC-MS Performance Metrics for Polycyclic Aromatic Hydrocarbon Metabolites

| Technique | Analyte Group | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD) | Reference |

| GC/MS/MS | 19 Hydroxylated PAH Metabolites | 0.7-2.5 ppt | ~100 | < 10% | hpst.cz |

| GC/MS | 3-hydroxybenzo[a]pyrene | 0.1-1.4 µg/L | Not reported | < 20% | nih.gov |

| GC/MS | BaP & hydroxylated metabolites | 0.01-0.1 ng/mL (urine) | 90.3-101.6 | Not reported | psu.eduresearchgate.net |

Thin-Layer Chromatography (TLC) is a versatile separation technique that can be employed as a preliminary step for sample cleanup or as a complementary method for the analysis of PAHs and their metabolites epa.govresearchgate.net. In the context of analyzing 6-OH-BaP, TLC has been utilized for reducing fluorescence background from extraction membranes, thereby improving the sensitivity of subsequent fluorescence measurements conicet.gov.ar. While not typically a primary quantitative method for low-level detection of metabolites like 6-OH-BaP on its own, its role in sample preparation and purification is valuable in complex analytical workflows epa.govresearchgate.net.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure, electronic properties, and interactions of chemical compounds.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for detecting and characterizing species with unpaired electrons, such as free radicals ciqtekglobal.comlabcompare.comlibretexts.org. Research has identified and studied radical species associated with benzo[a]pyrene metabolism, including the "6-oxybenzo[a]pyrene radical" or "6-oxobenzo[a]pyrene radical," which can be formed during the autoxidation of 6-hydroxybenzo[a]pyrene (B1212588) nih.govresearchgate.netacs.org.

ESR spectroscopy allows for the direct measurement of these paramagnetic species, providing information about their electronic structure through g-values and hyperfine coupling constants ciqtekglobal.comlibretexts.org. This capability is vital for understanding the reactive intermediates involved in the metabolic activation of PAHs, which can contribute to their toxic and carcinogenic effects nih.govresearchgate.net. The technique is sensitive to the presence of unpaired electrons, making it ideal for monitoring radical formation in various chemical and biological systems ciqtekglobal.comlabcompare.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the exact structure of molecules and investigating their interactions with other chemical entities numberanalytics.comdiva-portal.orgd-nb.info. For metabolites like 6-OH-BaP, NMR techniques such as ¹H NMR and ¹³C NMR are used to confirm their chemical structures, including the position of hydroxyl groups and the integrity of the polycyclic aromatic system numberanalytics.commdpi.comnih.gov.

NMR can also provide insights into the molecular interactions of 6-OH-BaP with biological macromolecules, such as proteins or DNA, by observing changes in chemical shifts or relaxation times upon complex formation mdpi.comnih.gov. For example, ¹H NMR has been used to study the interaction of benzo[a]pyrene with cytochrome P-450, revealing how these interactions affect the molecule's environment nih.gov. The ability of NMR to provide detailed structural information makes it crucial for characterizing novel metabolites and understanding their biochemical roles numberanalytics.comdiva-portal.orgd-nb.info.

Theoretical and Computational Investigations

Quantum Chemical Studies

Reaction Pathway Modeling for Formation and Transformation

Computational studies are crucial for elucidating the complex mechanisms by which polycyclic aromatic hydrocarbons (PAHs) like benzo(a)pyrene are metabolized and transformed within biological systems. 6-Oxybenzo(a)pyrene, a hydroxylated metabolite, is often formed through enzymatic processes, and computational modeling can predict the feasibility and energetics of these pathways.

Research employing Density Functional Theory (DFT) has been utilized to map potential reaction pathways for the hydroxylation of benzo(a)pyrene, identifying key intermediates and transition states. For instance, studies might model the enzymatic epoxidation and subsequent hydrolysis steps that lead to the formation of dihydrodiols, which can then be further processed to phenolic metabolites like this compound. These models can predict activation energies for specific steps, offering insights into which pathways are kinetically favored under physiological conditions.

Furthermore, computational approaches can simulate the transformation of this compound itself. This could involve modeling its potential conjugation reactions (e.g., glucuronidation or sulfation) or further oxidative transformations. By calculating the relative stabilities of different conformers and predicting reaction barriers for proposed metabolic steps, computational chemists can provide a theoretical framework to interpret experimental findings and guide further research into the metabolic fate of this compound.

Table 1: Hypothetical DFT Calculated Energetic Barriers for Key Transformation Steps

| Reaction Step | Calculated Barrier (kcal/mol) | Method (e.g., B3LYP/6-31G*) | Notes |

| Hydroxylation at C6 of Benzo(a)pyrene | 25.3 | DFT | Simulating initial metabolic step |

| Epoxidation of Benzo(a)pyrene | 28.1 | DFT | Precursor to dihydrodiol formation |

| Hydrolysis of Benzo(a)pyrene-7,8-epoxide | 18.5 | DFT | Formation of dihydrodiol |

| Conjugation of this compound with Glucuronic Acid | 12.1 | DFT | Predicted phase II metabolism |

| Further Oxidation of this compound | 22.7 | DFT | Potential quinone formation pathway |

Note: The data presented in Table 1 is illustrative and based on typical computational outputs for similar PAH metabolic transformations. Specific values would be derived from dedicated computational studies.

Charge Transfer Mechanism Analysis in Biomolecular Associations

The interaction of this compound with biomolecules, such as DNA, proteins, or lipids, is often mediated by non-covalent forces, including electrostatic interactions and charge transfer. Computational methods are instrumental in dissecting these interactions at the electronic level.

Molecular docking and molecular dynamics simulations can predict the binding modes of this compound to target biomolecules. By analyzing the electron density distribution and electrostatic potential maps of both the ligand and the binding site, researchers can identify regions prone to charge transfer. Quantum mechanical calculations, often coupled with molecular mechanics (QM/MM), can provide more accurate descriptions of charge redistribution upon binding.

Studies investigating the intercalation or groove binding of PAHs with DNA, for example, might reveal specific sites on the DNA helix where electron density is donated to or accepted from the PAH. For this compound, the hydroxyl group can influence its electronic properties, potentially altering its interaction profile compared to the parent compound. Analyzing the frontier molecular orbitals (HOMO/LUMO) of this compound and its interacting biomolecule can shed light on the propensity for charge transfer. A smaller HOMO-LUMO gap often suggests a greater possibility for electron exchange.

Furthermore, computational analysis can quantify parameters related to charge transfer, such as partial atomic charges, electrostatic interaction energies, and electron transfer rates. These calculations help in understanding how the binding affinity and biological activity of this compound are influenced by electronic effects.

Table 2: Hypothetical Computational Metrics for Charge Transfer in Biomolecular Association

| Interaction Type | Metric | Calculated Value | Method (e.g., DFT, QM/MM) | Biomolecule Component | Notes |

| This compound with DNA Guanine | Binding Energy | -15.2 kcal/mol | Molecular Docking | Guanine base | Predicted binding affinity |

| Charge Transfer Integral | 0.05 e⁻ | QM/MM | Guanine N7 | Electron donation from Guanine to ligand | |

| HOMO-LUMO Gap of Complex | 3.1 eV | DFT | Whole complex | Indicates electronic delocalization potential | |

| This compound with Protein Active Site | Electrostatic Potential | -1.5 V | Electrostatic Mapping | Amino acid residue | Region of negative potential on ligand |

| Mulliken Partial Charge | -0.35 e | DFT | Oxygen atom | Electron-rich character of hydroxyl group | |

| Van der Waals Interaction | -8.7 kcal/mol | Molecular Docking | Hydrophobic pocket | Contribution to overall binding |

Note: The data presented in Table 2 is illustrative and based on typical computational outputs for PAH-biomolecule interactions. Specific values would be derived from dedicated computational studies.

Environmental Occurrence and Biogeochemical Cycling

Distribution in Environmental Compartments

Benzo[a]pyrene (B130552) (BaP) is frequently detected in various environmental matrices, and its metabolite, 6-hydroxybenzo[a]pyrene (B1212588), is expected to be present in these compartments as well, albeit often at lower concentrations or as transient species.

Air: Benzo[a]pyrene is commonly found adsorbed onto particulate matter in the atmosphere. Urban areas typically exhibit higher concentrations than rural areas, with reported levels ranging from 0.2 to 19.3 ng/m³ in cities and 0.1 to 1.2 ng/m³ in non-urban areas epa.govcanada.ca. Concentrations can be significantly higher near industrial sources, such as aluminum smelters canada.ca.

Water: Benzo[a]pyrene has been detected in both surface and groundwater, with concentrations in untreated water reported between 0.6 and 210 ng/L epa.gov. In treated waters, levels range from 0.3 to 2.0 ng/L epa.gov. Due to its low solubility, BaP tends to associate with organic matter in aquatic environments nih.govhelcom.fihelcom.fi.

Soil: Benzo[a]pyrene concentrations in soils vary widely depending on proximity to emission sources. Limited data suggests concentrations in rural areas can range from 40 to 1,300 µg/kg epa.gov. Industrial sites, such as former manufactured-gas plants, are known sources of soil contamination epa.gov.

While direct measurements of 6-hydroxybenzo[a]pyrene in these matrices are scarce, its formation as a metabolic product within environmental matrices or organisms implies its potential presence.

Polycyclic aromatic hydrocarbons (PAHs), including benzo[a]pyrene, have a strong affinity for organic matter and particulate material due to their hydrophobic nature and low water solubility nih.govhelcom.fihelcom.fi. This characteristic leads to their accumulation in sediments, particularly in anaerobic conditions where degradation rates are slower helcom.fihelcom.fi. Benzo[a]pyrene levels in sediments can range from 0.01 to 1.68 µg/kg nih.gov.

The accumulation of PAHs, including potential metabolites like 6-hydroxybenzo[a]pyrene, in biofilms is also plausible, as biofilms can concentrate organic compounds from surrounding water helcom.fi. However, specific data on 6-hydroxybenzo[a]pyrene accumulation in biofilms is limited.

Environmental Fate and Transformation Processes

PAHs, including benzo[a]pyrene, can undergo transformation in the environment through photochemical reactions when exposed to sunlight nih.govresearchgate.net. In aqueous solutions, benzo[a]pyrene can be degraded by photooxidation, yielding products such as 1,6-, 3,6-, and 6,12-benzo[a]pyrene-quinones nih.gov. The compound 6-hydroxybenzo[a]pyrene is also implicated in these photochemical processes, with evidence suggesting it can be further oxidized to quinones nih.gov. Photodegradation is considered a significant pathway for PAH removal in aquatic environments nih.gov.

Microbial biodegradation is a key process for the removal of PAHs from the environment mdpi.comnih.govmdpi.commdpi.com. A wide range of bacteria and fungi have been identified that can degrade PAHs, including benzo[a]pyrene mdpi.comnih.govmdpi.comnih.govresearchgate.net.

Bacterial Degradation: Bacteria such as Rhodococcus, Pseudomonas, Sphingomonas, and Bacillus species are known to degrade PAHs mdpi.comnih.gov. Mycobacterium vanbaalenii PYR-1 is notable for its ability to mineralize pyrene, and studies suggest various bacteria can degrade benzo[a]pyrene, sometimes as a sole carbon source or through cometabolism nih.gov. For instance, Raoultella planticola has shown the ability to degrade benzo[a]pyrene researchgate.net.

Fungal Degradation: Fungi, such as Fusarium solani, have also demonstrated the capacity to degrade benzo[a]pyrene, producing metabolites like 6-hydroxybenzo[a]pyrene sulfate (B86663) and quinones mdpi.comresearchgate.netresearchgate.net. Yeasts are also recognized for their potential in degrading high-molecular-weight PAHs like benzo[a]pyrene mdpi.com.

These biodegradation processes often involve hydroxylation and oxidation steps, mediated by enzymes such as cytochrome P450 monooxygenases, leading to the formation of various metabolites, including hydroxylated PAHs mdpi.commdpi.com.

Bioaccumulation and Biotransformation in Non-Human Organisms

PAHs, due to their hydrophobic nature, can bioaccumulate in aquatic organisms helcom.fihelcom.fimdpi.comnih.gov. The extent of bioaccumulation depends on factors like the octanol-water partition coefficient (Kow), bioavailability, and the organism's metabolic capacity mdpi.comnih.gov.

Bioaccumulation: While benzo[a]pyrene itself can bioaccumulate, its metabolites, including hydroxylated forms, may also be taken up by organisms. Fish and invertebrates can accumulate PAHs from contaminated sediments and water mdpi.comnih.gov. However, organisms with efficient metabolic systems, such as fish with microsomal oxidase activity, may metabolize PAHs rapidly, limiting extensive bioaccumulation nih.gov.

Biotransformation: Non-human organisms possess enzymatic systems, primarily cytochrome P450 (CYP) enzymes, that metabolize PAHs into more water-soluble compounds, facilitating their excretion mdpi.commdpi.comnih.gov. Benzo[a]pyrene is metabolized through pathways involving epoxidation and hydroxylation, forming metabolites such as 3-hydroxybenzo[a]pyrene and, by extension, potentially 6-hydroxybenzo[a]pyrene epa.govnih.govpsu.edu. These hydroxylated metabolites can then be further conjugated (e.g., glucuronidation, sulfation) to enhance excretion psu.edu. The toxicity of these hydroxylated metabolites (OHPAHs) can sometimes be greater than that of the parent PAHs mdpi.com.

The presence of 6-hydroxybenzo[a]pyrene as a metabolite indicates that biotransformation pathways are active in many organisms, converting the parent PAH into hydroxylated derivatives.

Compound Name Table:

| Common Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Oxybenzo(a)pyrene | 6-hydroxybenzo[a]pyrene | 33953-73-0 | C₂₀H₁₂O | 268.32 |

| Benzo[a]pyrene | Benzo[a]pyrene | 50-32-8 | C₂₀H₁₂ | 252.32 |

| 3-hydroxybenzo[a]pyrene | 3-hydroxybenzo[a]pyrene | 13345-21-6 | C₂₀H₁₂O | 268.32 |

Future Research Directions

Development of Novel Analytical Techniques

The accurate detection and quantification of 6-Oxybenzo(a)pyrene in complex biological and environmental matrices remain a significant challenge. Current methodologies often rely on techniques developed for its parent compound, benzo(a)pyrene, which may not be optimal for this specific oxygenated derivative. Future research should prioritize the development of highly sensitive and selective analytical techniques.

Key areas for advancement include:

High-Resolution Mass Spectrometry (HRMS): The application of techniques such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry could provide unambiguous identification and quantification of this compound and its subsequent reaction products in intricate samples.

Advanced Chromatographic Separations: The development of novel stationary phases in high-performance liquid chromatography (HPLC) and gas chromatography (GC) specifically designed to resolve this compound from other isomers and metabolites is crucial. cdc.gov Multidimensional chromatography could also offer enhanced separation power.

Spectroscopic and Sensor-Based Methods: Exploring the potential of surface-enhanced Raman spectroscopy (SERS) and novel biosensors could lead to the development of rapid and field-deployable screening tools for this compound.

A comparison of current and potential future analytical methods is presented below:

| Analytical Technique | Current Application for PAHs | Potential Future Application for this compound |

| HPLC with Fluorescence Detection | Widely used for benzo[a]pyrene (B130552) and its metabolites. cdc.gov | Optimization of excitation/emission wavelengths for specific detection of this compound. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Standard method for PAH analysis in various matrices. cdc.govnih.gov | Development of derivatization methods to improve volatility and ionization efficiency. |

| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Applied to the extraction of benzo[a]pyrene from food samples. nih.gov | Adaptation and validation of the QuEChERS protocol for efficient extraction of this compound from biological tissues. |

| High-Resolution Mass Spectrometry (HRMS) | Limited application for routine monitoring. | Accurate mass measurements to confirm elemental composition and identify unknown transformation products. |

Advanced Mechanistic Studies on Radical-Biomolecule Interactions

The free radical nature of this compound is central to its biological activity. While it is known to interact with biomolecules, the precise mechanisms and the full spectrum of these interactions are not yet fully elucidated. Future research should focus on unraveling the intricate details of these radical-mediated processes.

Key research questions to address include:

DNA Adduct Formation: While interactions with DNA have been observed, a comprehensive characterization of the specific types of DNA adducts formed by the this compound radical is needed. nih.gov This includes identifying the target bases and the stereochemistry of the adducts.

Protein Interactions: Investigating the covalent binding of the this compound radical to specific amino acid residues in key cellular proteins, such as transcription factors and DNA repair enzymes, will provide insights into its mechanisms of toxicity.

Lipid Peroxidation: The role of the this compound radical in initiating and propagating lipid peroxidation in cellular membranes requires further quantitative investigation to understand its contribution to oxidative stress.

Electron spin resonance (ESR) spectroscopy has been a valuable tool in studying the this compound radical. nih.gov Future studies could employ advanced ESR techniques, such as electron-nuclear double resonance (ENDOR), to gain more detailed information about the electronic structure of the radical and its interactions with its immediate environment.

Integrated Omics Approaches in Non-Human Biological Systems

To gain a holistic understanding of the biological impact of this compound, it is essential to move beyond single-endpoint analyses and adopt integrated "omics" approaches. The use of non-human biological systems, such as fish, invertebrates, or microorganisms, can provide valuable models for studying its effects without the ethical constraints of human testing.

Future research should integrate the following omics disciplines:

Genomics: To identify gene mutations and genomic instability induced by this compound.

Transcriptomics: To analyze changes in gene expression profiles in response to exposure, revealing the cellular pathways that are perturbed.

Proteomics: To identify proteins that are differentially expressed or post-translationally modified, providing insights into the functional consequences of exposure.

Metabolomics: To profile the changes in small-molecule metabolites, offering a snapshot of the metabolic state of the organism upon exposure.

These integrated approaches will be instrumental in identifying novel biomarkers of exposure and effect, and in elucidating the complex network of molecular events that underlie the toxicity of this compound. The application of omics in understanding the biodegradation of related compounds provides a strong precedent for this line of research. mdpi.commdpi.com

Computational Modeling Refinements for Predictive Toxicology

Computational toxicology offers a powerful and cost-effective means of predicting the potential adverse effects of chemicals, thereby reducing the reliance on animal testing. azolifesciences.com Future research should focus on developing and refining computational models specifically for this compound to predict its toxicological properties.

Key areas for model refinement include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing robust QSAR models that can predict the reactivity and toxicity of this compound and related oxygenated PAHs based on their molecular descriptors.

Physiologically Based Pharmacokinetic (PBPK) Modeling: Creating PBPK models to simulate the absorption, distribution, metabolism, and excretion of this compound in different species. nih.gov This will aid in extrapolating data from in vitro experiments and animal studies to predict human internal dose-response relationships.

Molecular Docking and Dynamics Simulations: Employing these techniques to model the interaction of the this compound radical with the active sites of enzymes and the binding domains of receptors and DNA. azolifesciences.com This can provide mechanistic insights into its biological activity at the molecular level.

The integration of data from high-throughput screening (HTS) assays with these computational models will be crucial for building comprehensive predictive toxicology frameworks. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for detecting 6-Oxybenzo(a)pyrene in biological samples, and how can their sensitivity be optimized?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used due to its specificity for polycyclic aromatic hydrocarbon (PAH) metabolites. For improved sensitivity, employ a C18 reverse-phase column and optimize mobile phase gradients to separate this compound from structurally similar compounds. Pre-treatment steps, such as solid-phase extraction, reduce matrix interference in biological fluids .

Q. How does this compound form in environmental or biological systems, and what experimental models validate its metabolic pathways?

- Methodological Answer : this compound is a hydroxylated metabolite of benzo(a)pyrene, primarily formed via cytochrome P450-mediated oxidation. In vitro models using hepatic microsomes or recombinant enzymes (e.g., CYP1A1) can quantify metabolic rates. Isotopic labeling (e.g., C-benzo(a)pyrene) combined with thin-layer chromatography (TLC) helps track metabolite formation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use Class I, Type B biological safety hoods to prevent aerosol exposure. Avoid dry sweeping; instead, employ HEPA-filtered vacuums for cleanup. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and respiratory protection if airborne concentrations exceed permissible limits. Regular decontamination of surfaces with ethanol reduces cross-contamination risks .

Advanced Research Questions

Q. How can conflicting data on the carcinogenic potency of this compound be resolved through experimental design?

- Methodological Answer : Discrepancies may arise from variations in bioactivation pathways across cell lines or species. Conduct comparative dose-response studies using isogenic cell models (e.g., engineered CYP1A1-overexpressing cells) to isolate metabolic contributions. Pair in vitro genotoxicity assays (e.g., Comet assay) with in vivo tumorigenicity models (e.g., mouse skin carcinogenesis) to correlate metabolic activation with biological outcomes .

Q. What computational approaches are suitable for predicting this compound-DNA adduct formation, and how can these be validated experimentally?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities between this compound and DNA bases. Validate predictions using P-postlabeling assays or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify adducts in exposed tissues. Nuclear magnetic resonance (NMR) spectroscopy further resolves adduct stereochemistry .

Q. How can physiologically based pharmacokinetic (PBPK) models for benzo(a)pyrene be adapted to study this compound distribution in multi-species systems?

- Methodological Answer : Modify existing benzo(a)pyrene PBPK models by incorporating partition coefficients and metabolic rate constants specific to this compound. Use in silico tools like GastroPlus to simulate tissue-specific accumulation. Validate models with radiolabeled tracer studies in rodents and human organotypic cultures .

Q. What strategies address reproducibility challenges in studies investigating this compound’s epigenetic effects?

- Methodological Answer : Standardize cell culture conditions (e.g., hypoxia levels, serum batches) to minimize variability. Use CRISPR-Cas9 to create reporter cell lines for real-time monitoring of DNA methylation or histone modifications. Publish raw sequencing data (e.g., via GEO database) and detailed protocols to enhance transparency .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent effects of this compound in heterogeneous biological samples?

- Methodological Answer : Apply mixed-effects models to account for intra-sample variability (e.g., differences in cell viability or tissue heterogeneity). Use Bayesian hierarchical models to integrate data from multiple assays (e.g., transcriptomics, metabolomics). Sensitivity analysis identifies outliers or confounding factors .

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound studies?

- Methodological Answer : Apply the PICO(T) framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example: In human lung epithelial cells (P), how does this compound exposure (I) compared to benzo(a)pyrene (C) alter oxidative stress markers (O) over 72 hours (T)? The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address knowledge gaps .

Tables: Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.